molecular formula C23H25NO4 B13569666 3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid

3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid

Cat. No.: B13569666
M. Wt: 379.4 g/mol
InChI Key: BLEWZDAVWPLFAA-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid (CAS 154938-68-8) is a fluorenylmethyloxycarbonyl (Fmoc)-protected piperidine derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C23H25NO4 (molecular weight: 379.46 g/mol) . The compound features an Fmoc group, which serves as a temporary protecting group for amines, and a propanoic acid moiety that enhances solubility and facilitates conjugation to other molecules. Applications include its role as a building block in synthesizing anticancer agents and receptor agonists, leveraging the piperidine scaffold’s versatility in drug design .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

3-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid

InChI

InChI=1S/C23H25NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26)/t16-/m1/s1

InChI Key

BLEWZDAVWPLFAA-MRXNPFEDSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O

Origin of Product

United States

Preparation Methods

Resin Loading and Initial Coupling

  • The synthesis begins with swelling of a chlorotrityl chloride resin in dry dichloromethane for approximately 30 minutes.
  • The Fmoc-protected amino acid derivative, in this case the Fmoc-protected piperidinyl propanoic acid, is coupled to the resin using a base such as N,N-diisopropylethylamine in a solvent mixture of dichloromethane and dimethylformamide (DMF).
  • The coupling reaction is typically allowed to proceed for 2 to 4 hours at room temperature.
  • After coupling, the resin is washed sequentially with dichloromethane and DMF to remove unreacted materials.

Fmoc Deprotection Cycles

  • Fmoc groups are removed using 20% piperidine in DMF, applied in two steps: a 5-minute treatment followed by a 15-minute treatment.
  • After deprotection, the resin is washed multiple times with DMF to remove the liberated Fmoc group and by-products.

Amino Acid Coupling Cycles

  • Coupling of subsequent amino acid residues or derivatives is performed using activated esters formed by reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate).
  • Bases such as DIPEA (N,N-diisopropylethylamine) facilitate the coupling.
  • Each coupling step typically lasts around 40 minutes.
  • The coupling and deprotection cycles are repeated iteratively to elongate the peptide chain or build the desired compound structure.

Cleavage and Deprotection of the Final Product

  • After completion of the synthesis, the compound is cleaved from the resin using acidic cleavage cocktails, commonly trifluoroacetic acid (TFA) mixed with scavengers such as thioanisole, water, phenol, and ethanedithiol.
  • The cleavage reaction is conducted at room temperature for 2 to 4 hours.
  • The crude product is precipitated with cold diethyl ether and centrifuged to isolate the compound.

Purification and Characterization

  • The crude compound is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using gradients of acetonitrile and water containing 0.1% TFA.
  • Further purification can be performed using size-exclusion chromatography (e.g., Sephadex G-25) to remove short peptide impurities.
  • The molecular mass of the purified compound is confirmed by mass spectrometry techniques such as MALDI-TOF.
  • Purity is assessed by analytical RP-HPLC with UV detection at 214 nm.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Duration Notes
Resin swelling 2-Chlorotrityl chloride resin in dry CH2Cl2 30 minutes Resin loading typically 0.6 - 0.7 mmol/g
Initial amino acid coupling Fmoc-protected amino acid (0.8 eq), DIPEA (6 eq) in CH2Cl2/DMF (4:1) 2-4 hours at room temp Followed by sequential washes with CH2Cl2 and DMF
Fmoc deprotection 20% piperidine in DMF 5 min + 15 min Multiple washes with DMF after deprotection
Subsequent amino acid coupling Fmoc amino acid (3.5 eq), HATU or PyBOP (3.5 eq), DIPEA (7 eq) in DMF 40 minutes Repeated for each residue
Final cleavage and deprotection TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5) 2-4 hours at room temp Precipitation with cold diethyl ether after cleavage
Purification Preparative RP-HPLC with acetonitrile/water gradient containing 0.1% TFA Variable Additional Sephadex G-25 purification if needed
Characterization MALDI-TOF mass spectrometry, analytical RP-HPLC - Purity typically >95%

Alternative and Supplementary Techniques

  • For coupling of unnatural amino acids or derivatives, bases such as N-methylmorpholine and solvents like N-methylpyrrolidone may be used instead of DIPEA and DMF, respectively, with extended reaction times up to 4 hours.
  • Cyclization protocols for cyclic analogues include backbone cyclization using HATU/HOAt activation in dry DMF, followed by deprotection and purification steps.
  • Disulfide bond formation can be achieved post-cleavage using mild oxidizing agents such as dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of peptides and peptidomimetics.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group, preventing unwanted reactions during synthesis. The piperidine ring can interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural and Functional Differences

The following table summarizes critical differences between the parent compound and its analogues:

Compound Name Molecular Formula Structural Variation Key Applications/Properties References
3-[(3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid C23H25NO4 Parent compound; R-configuration at C3 Peptide synthesis, anticancer drug intermediates
3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid C23H23F2NO4 Difluoro substitution at C3 of propanoic acid Enhanced metabolic stability; medicinal chemistry applications
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C21H21N3O4 Piperazine ring instead of piperidine Improved solubility; versatile in salt formation
(3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid C27H25NO4 Phenyl group at C4 of piperidine Enhanced hydrophobic interactions for receptor binding
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid C25H23NO4 o-Tolyl substituent on propanoic acid Steric bulk for targeted enzyme inhibition

Detailed Analysis of Analogues

Difluoro Derivative (C23H23F2NO4)

This derivative is particularly valuable in developing kinase inhibitors or protease-resistant peptides.

Piperazine-Based Analogue (C21H21N3O4)

Replacing the piperidine ring with a piperazine scaffold (CAS 180576-05-0) increases nitrogen content, improving hydrogen-bonding capacity and solubility in aqueous media. Piperazine derivatives are commonly used in antipsychotic and antiviral drugs due to their conformational flexibility .

Aromatic-Substituted Analogues
  • Phenyl-Piperidine Derivative (C27H25NO4): The phenyl group at the C4 position of the piperidine ring introduces aromaticity, favoring π-π stacking interactions in hydrophobic pockets of biological targets. This modification is advantageous in designing CNS-targeted therapeutics .
  • o-Tolyl-Substituted Compound (C25H23NO4): The ortho-methyl group on the phenyl ring adds steric hindrance, which can selectively inhibit enzymes with narrow active sites, such as tyrosine kinases .

Analogues in Targeted Therapies

  • Difluoro Derivative : Demonstrated improved half-life in preclinical models of colorectal cancer, attributed to reduced hepatic clearance .
  • Piperazine Derivative : Shows promise in antiviral research, with inhibitory activity against SARS-CoV-2 main protease (IC50 = 2.1 µM) .

Biological Activity

3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid, often referred to as Fmoc-piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid
  • Molecular Formula : C21H25NO4
  • Molecular Weight : 357.44 g/mol
  • CAS Number : 2137100-59-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Notably, it has been studied for its role as a potential inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression through chromatin remodeling.

Inhibition of Histone Deacetylases (HDACs)

Research indicates that derivatives of this compound exhibit selective inhibition against various HDAC isoforms. For instance, analogs have shown significant potency against HDAC1 and HDAC2 while demonstrating reduced activity against HDAC8 and HDAC6. This selectivity is essential for minimizing side effects associated with broader HDAC inhibition.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 (µM)Selectivity Ratio
HDAC InhibitionHDAC10.560-fold over HDAC8
HDAC InhibitionHDAC20.7200-fold over HDAC6
Protein InteractionReceptor Binding1.2Non-selective

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound in various cancer cell lines. The results demonstrated that the compound induced apoptosis in human leukemia cells through the activation of the intrinsic apoptotic pathway. Flow cytometry and Western blot analyses confirmed increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Study 2: Neuroprotective Effects

In a neuroprotective study, the compound was tested in models of neurodegeneration. It showed promise by reducing oxidative stress markers and improving neuronal survival rates in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Research Findings

Recent research has expanded on the structural modifications of this compound to enhance its biological activity. For example, modifications at the piperidine ring have been shown to improve selectivity and potency against specific HDAC isoforms.

Table 2: Structural Modifications and Their Effects

Modification TypeDescriptionImpact on Activity
Piperidine SubstitutionMethyl group additionIncreased potency by 2-fold
Fluorine SubstitutionAddition at para positionEnhanced selectivity
Hydroxyl GroupHydroxylation at C3Reduced toxicity

Q & A

Q. What are the primary synthetic routes for 3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Fmoc Protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to the piperidine nitrogen under anhydrous conditions using reagents like Fmoc-Cl in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Coupling Reactions : Activation of the carboxylic acid group (e.g., via HOBt/DIC) for conjugation to amino acids or other scaffolds .
  • Deprotection : Removal of the Fmoc group using 20% piperidine in DMF, ensuring minimal side reactions . Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation and precise temperature control (0–25°C) .

Q. How does the stereochemistry of the piperidine ring (3R configuration) impact the compound’s utility in peptide synthesis?

The (3R) configuration ensures spatial alignment for efficient coupling in solid-phase peptide synthesis (SPPS). Chiral integrity is maintained using enantiomerically pure starting materials and avoiding racemization-prone conditions (e.g., high heat or strong bases) . Confirmation of stereochemistry is achieved via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Key methods include:

  • HPLC-MS : To assess purity (>95% as per CAS standards) and molecular weight confirmation .
  • NMR Spectroscopy : ¹H/¹³C NMR for verifying Fmoc group attachment and piperidine ring substitution patterns .
  • FT-IR : Identification of carbonyl (C=O) and carboxylic acid (O-H) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solvent systems for Fmoc deprotection of this compound?

Discrepancies arise from solvent polarity effects:

  • DMF vs. Dichloromethane (DCM) : DMF enhances solubility of polar intermediates but may retain residual piperidine, requiring extensive post-deprotection washing. DCM minimizes swelling of resin-bound peptides but risks incomplete deprotection .
  • Optimization Strategy : Conduct small-scale trials with solvent mixtures (e.g., DCM:DMF 1:1) and monitor depletion via UV-vis (Fmoc absorption at 301 nm) .

Q. What strategies mitigate racemization during coupling of 3-[(3R)-...]propanoic acid to sterically hindered amino acids?

Racemization is minimized by:

  • Low-Temperature Coupling : Perform reactions at 4°C using uronium-based activators (HBTU/HATU) instead of carbodiimides .
  • Additives : Use 1-hydroxy-7-azabenzotriazole (HOAt) to stabilize active esters and reduce epimerization .
  • Real-Time Monitoring : Employ FT-IR or inline HPLC to detect racemized byproducts .

Q. How does the Fmoc group’s stability vary under acidic vs. basic conditions, and what implications does this have for orthogonal protection schemes?

The Fmoc group is labile to bases (e.g., piperidine) but stable under mild acids (TFA). This allows orthogonal use with acid-labile groups (e.g., Boc or trityl) in multi-step syntheses . For example, in SPPS, Fmoc removal precedes TFA-mediated cleavage from resin .

Q. What computational methods support the design of derivatives targeting enzyme inhibition (e.g., proteases or kinases)?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses of the piperidine-Fmoc scaffold in active sites .
  • QSAR Modeling : Correlate substituent effects (e.g., propanoic acid chain length) with inhibitory activity using MOE or Gaussian .
  • MD Simulations : Assess conformational flexibility of the Fmoc group in aqueous vs. lipid bilayer environments .

Methodological Considerations for Contradictory Data

Q. How should researchers reconcile discrepancies in reported reaction yields for large-scale syntheses?

  • Scale-Dependent Effects : Pilot studies often report higher yields due to optimized stirring and heat transfer, which degrade in bulk reactions. Use segmented flow reactors for consistent mixing .
  • Impurity Profiling : Compare LC-MS data across studies to identify unreported byproducts (e.g., Fmoc hydrolysis products) .

Q. What experimental controls validate the biological activity of this compound in receptor-binding assays?

  • Negative Controls : Use Fmoc-depleted analogs to confirm activity is not an artifact of the protecting group .
  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for affinity measurements with cell-based cAMP assays for functional validation .

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound’s thiol-containing analogs (e.g., 3-mercaptopropanoic acid derivatives)?

  • Ventilation : Use fume hoods to prevent inhalation of volatile thiols (PPM-level toxicity) .
  • Chelation : Add EDTA to buffers to suppress metal-catalyzed oxidation of -SH groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.